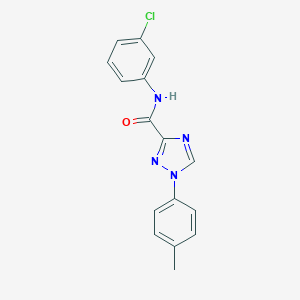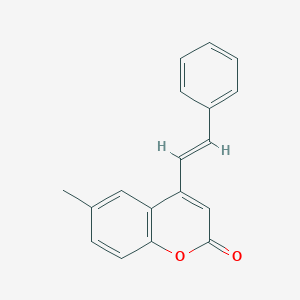
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in various plants such as tonka beans, sweet clover, and cinnamon. It has been widely studied for its potential therapeutic applications due to its various biological activities.
Wirkmechanismus
Coumarin exerts its biological effects through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with receptors. It has been found to inhibit the activity of cyclooxygenase-2, lipoxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects such as reducing inflammation, inhibiting tumor growth, decreasing blood glucose levels, and preventing blood clot formation. It has also been found to have anti-microbial properties against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages for lab experiments such as its availability, low cost, and ease of synthesis. However, it also has limitations such as its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one research such as the development of novel 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one derivatives with improved pharmacological properties, the identification of new targets for 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one-based therapies, and the investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one is a naturally occurring compound with various biological activities and potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one and its derivatives may lead to the development of novel drugs for the treatment of various diseases.
Synthesemethoden
Coumarin can be synthesized through various methods such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The Pechmann condensation is the most commonly used method, which involves the reaction of phenols with β-ketoesters in the presence of acidic catalysts.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its potential therapeutic applications such as anti-inflammatory, anti-cancer, anti-microbial, anti-coagulant and anti-diabetic properties. It has also been found to have neuroprotective and antioxidant effects.
Eigenschaften
Produktname |
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
6-methyl-4-[(E)-2-phenylethenyl]chromen-2-one |
InChI |
InChI=1S/C18H14O2/c1-13-7-10-17-16(11-13)15(12-18(19)20-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3/b9-8+ |
InChI-Schlüssel |
ZYMGZIUVFWQUPL-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2/C=C/C3=CC=CC=C3 |
SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
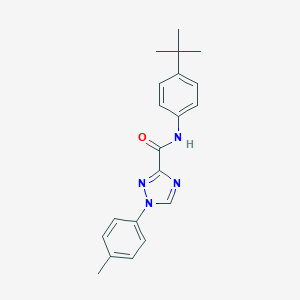
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)
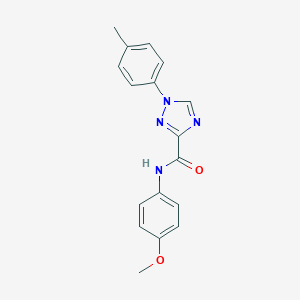
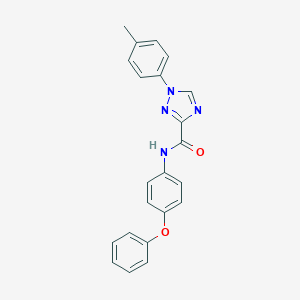
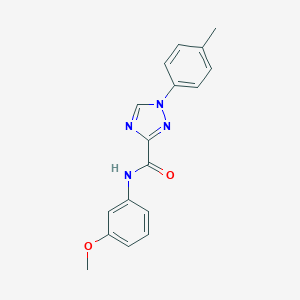
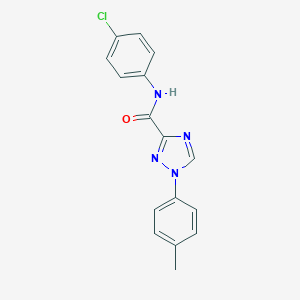
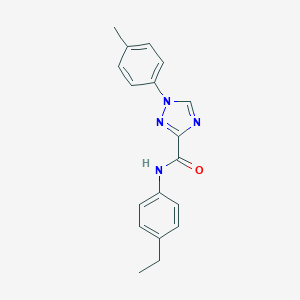
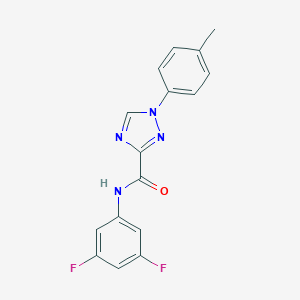
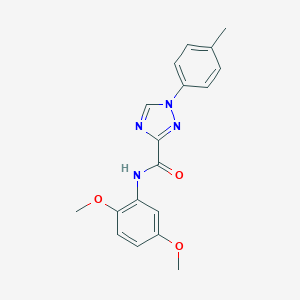
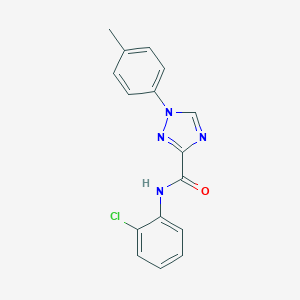
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)
